molecular formula C12H12N2O3 B7423219 oxolan-3-yl 1H-indazole-4-carboxylate

oxolan-3-yl 1H-indazole-4-carboxylate

Cat. No.: B7423219
M. Wt: 232.23 g/mol
InChI Key: BEPAMAIUTORUML-UHFFFAOYSA-N
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Description

Oxolan-3-yl 1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core substituted at the 4-position with a carboxylate ester group, where the ester moiety is derived from oxolane (tetrahydrofuran). This compound is structurally characterized by a fused bicyclic indazole system and a tetrahydrofuran-derived oxolan-3-yl group, which confers unique steric and electronic properties. Analytical characterization via LC/MS confirms a molecular ion peak at m/z 628 ([M+H]⁺), highlighting its molecular weight and stability under mass spectrometric conditions .

Properties

IUPAC Name

oxolan-3-yl 1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(17-8-4-5-16-7-8)9-2-1-3-11-10(9)6-13-14-11/h1-3,6,8H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPAMAIUTORUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl 1H-indazole-4-carboxylate typically involves the esterification of 1H-indazole-4-carboxylic acid with oxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone or an open-chain diol.

    Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of lactones or diols.

    Reduction: Formation of dihydroindazole derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Oxolan-3-yl 1H-indazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of oxolan-3-yl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Bulky esters like tert-butyl may enhance metabolic stability but reduce solubility, whereas oxolan-3-yl balances lipophilicity and polarity .

Hydrogen-Bonding and Crystallographic Behavior

Indazole’s NH group and carboxylate oxygen atoms are typical hydrogen-bond donors/acceptors, forming supramolecular networks in crystals. Tools like SHELXL () are widely used for refining such crystal structures, though their application here remains speculative without direct data .

Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functionals (e.g., B3LYP), are critical for predicting thermodynamic properties (e.g., bond dissociation energies, rotational barriers) of indazole derivatives . For this compound, exact exchange terms in DFT could model the electronic effects of the oxolane ring, distinguishing it from analogues with purely alkyl esters .

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